N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide
Overview
Description
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as CPP or CPP-115. This compound has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
Adrenergic receptors play a crucial role in various physiological processes. Activation or blockade of these receptors is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors are particularly relevant for neurological conditions. The compound , N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide , has been studied as a potential alpha1-adrenergic receptor antagonist. Computational analyses, binding assays, and pharmacokinetic assessments have identified promising lead compounds within this class .
Drug Development and Optimization
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), impact its clinical utility. Researchers aim to optimize lead compounds based on ADME profiles, ensuring effective drug delivery and minimizing adverse effectsN-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide and related derivatives are promising candidates for further investigation .
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
This interaction may result in the modulation of the protein’s role in various cellular processes .
Result of Action
Given its target, it may influence cellular processes such as antigen processing and bone remodeling .
properties
IUPAC Name |
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(20(24)21-17-8-4-3-5-9-17)22-12-14-23(15-13-22)18-10-6-7-11-19(18)25-2/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWQXQPUDQDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.